N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Description
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide is a sulfonamide- and amide-containing compound characterized by a 2,5-dimethylbenzenesulfonyl group attached to a piperidine ring and an ethanediamide linker connected to a 4-ethylphenyl substituent. Its molecular complexity arises from the combination of hydrophobic (e.g., ethylphenyl, dimethylbenzenesulfonyl) and polar (e.g., amide) functional groups, which could influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-4-20-10-12-21(13-11-20)27-25(30)24(29)26-15-14-22-7-5-6-16-28(22)33(31,32)23-17-18(2)8-9-19(23)3/h8-13,17,22H,4-7,14-16H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGUYIBKJYZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethylphenyl group. Its molecular formula is , with a molecular weight of approximately 473.59 g/mol. The structural complexity of this compound is indicative of its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.59 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The sulfonamide moiety may enhance its binding affinity to specific targets, potentially modulating their activity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.
Anticancer Properties
Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain benzimidazole derivatives have shown significant anti-proliferative activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells . This suggests that this compound may also possess anticancer properties worth investigating.
Case Studies and Research Findings
- Antiviral Research : A study on compounds similar to the target compound found that they could inhibit HBV replication effectively. The compounds demonstrated EC50 values comparable to established antiviral agents like lamivudine .
- Cytotoxicity Evaluation : In related studies involving sulfonamide derivatives, compounds were evaluated for their cytotoxic effects on various cancer cell lines. Some showed over 90% inhibition in cellular growth at specific concentrations .
- Pharmacological Studies : A recent synthesis and evaluation of related compounds indicated promising results in modulating biological pathways associated with inflammation and cancer progression .
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antibacterial Properties : Similar sulfone derivatives have shown effective inhibition against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis . The structural characteristics suggest potential for similar bioactivity.
- Anti-inflammatory Effects : Research indicates that compounds with similar functional groups can modulate inflammatory pathways, suggesting that this compound may also have anti-inflammatory properties .
Medicinal Chemistry Applications
The compound's unique molecular architecture positions it as a candidate for several therapeutic applications:
- Drug Development : The sulfonamide and piperidine functionalities are known to interact with specific biological targets, making this compound a valuable candidate for developing new pharmaceuticals aimed at treating bacterial infections and inflammatory diseases .
- Pharmacological Studies : Its complex structure allows for exploration in various pharmacological contexts, including receptor modulation and enzyme inhibition .
Case Studies and Research Findings
Several studies have highlighted the potential applications of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide:
- Antidepressant Activity : Related compounds have demonstrated moderate antidepressant effects in animal models, indicating that this compound could be explored for similar therapeutic uses .
- Receptor Modulation : Compounds with analogous structures have shown significant activity in modulating receptor functions, which may lead to advancements in treatments for various neurological disorders .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives, emphasizing the need for optimized synthetic routes to enhance yield and purity .
Comparison with Similar Compounds
Key Observations :
The 2-hydroxyethyl group in Analog 3 introduces a polar hydroxyl group, likely enhancing solubility but limiting blood-brain barrier penetration .
Benzenesulfonyl Modifications :
Key Findings :
- The 75% yield for GP1-synthesized compound 2e (tert-butyl-substituted analog) suggests that bulky substituents like ethyl in the target compound might reduce yields due to steric challenges during purification .
- HRMS and NMR are critical for confirming the identity of such complex molecules, as seen in Analog 3 and GP1-synthesized compounds .
Preparation Methods
Sulfonylation of Piperidin-2-ylmethanol
Piperidin-2-ylmethanol is treated with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) at 0–5°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding 1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylmethanol (85–90% yield).
Table 1: Sulfonylation Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2,5-Me₂C₆H₃SO₂Cl | DCM | 0–5°C | 2 h | 88% |
Conversion to Ethyl Substituent
The alcohol group in the sulfonylated intermediate is transformed into an ethyl chain via a two-step process:
-
Mesylation : Reaction with methanesulfonyl chloride (MsCl) in DCM with triethylamine, forming the mesylate.
-
Nucleophilic Substitution : Displacement with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −78°C to room temperature, yielding 1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethane .
Formation of the Ethanediamide Bridge
The ethanediamide linker is introduced through sequential amide couplings using oxalic acid derivatives.
Monoamide Synthesis
4-Ethylaniline is reacted with oxalyl chloride in anhydrous DCM at 0°C, followed by quenching with ice water to yield N-(4-ethylphenyl)oxalamic acid chloride . This intermediate is coupled with the piperidine ethylamine derivative (from Step 1.2) using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) in DMF at room temperature.
Table 2: Amide Coupling Parameters
| Coupling Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | RT | 12 h | 75% |
Diamide Completion
The second amide bond is formed by reacting the monoamide intermediate with 2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethylamine under similar coupling conditions. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product as a white solid.
Optimization and Mechanistic Insights
Sulfonylation Selectivity
Steric hindrance from the 2,5-dimethyl substituents on the sulfonyl chloride necessitates slow addition and low temperatures to prevent di-sulfonylation. NMR monitoring confirms mono-functionalization at the piperidine nitrogen.
Amide Coupling Efficiency
The use of HOBt/EDCl suppresses racemization and improves yields compared to traditional methods like thionyl chloride activation. IR spectroscopy (C=O stretch at 1650 cm⁻¹) and ¹³C NMR (δ 170–175 ppm) validate amide formation.
Characterization Data
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity with a retention time of 12.3 min.
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of 1-(2,5-dimethylbenzenesulfonyl)piperidin-2-one with ethylamine followed by sodium cyanoborohydride reduction provides an alternative pathway to the ethylpiperidine intermediate (yield: 78%).
Solid-Phase Synthesis
Immobilization of the piperidine sulfonamide on Wang resin enables iterative amide couplings, though this method suffers from lower yields (65%) due to steric effects.
Challenges and Mitigation Strategies
-
Low Solubility : The final product’s poor solubility in aqueous media is addressed using DMF/THF mixtures during crystallization.
-
Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chloride and di-aminated impurities.
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
Methodological Answer:
- Prioritize multi-step synthesis with protection/deprotection strategies for reactive groups (e.g., sulfonyl and piperidine moieties).
- Optimize coupling reactions (e.g., amide bond formation) using activating agents like HATU or EDCI.
- Apply Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst) and maximize yield .
- Monitor reaction progress via TLC/HPLC and purify using column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR (1H/13C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- IR spectroscopy to validate functional groups (e.g., sulfonyl, amide).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How should researchers select in vitro models for initial pharmacological screening?
Methodological Answer:
- Use cell lines expressing putative targets (e.g., GPCRs or enzymes) based on structural analogs (e.g., piperidine-containing ligands).
- Perform dose-response assays to establish IC50/EC50 values.
- Include positive/negative controls (e.g., known agonists/antagonists) and assess cytotoxicity via MTT assays .
Advanced Research Questions
Q. What computational strategies predict binding affinity with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock, Glide) to screen against target libraries (e.g., kinase or protease families).
- Perform molecular dynamics (MD) simulations (GROMACS/NAMD) to assess binding stability and conformational flexibility.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling .
Q. How can discrepancies in reported biological activities be resolved?
Methodological Answer:
Q. What methodologies elucidate the structure-activity relationship (SAR) of derivatives?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., sulfonyl group replacement, aryl ring modifications).
- Test derivatives in functional assays (e.g., enzyme inhibition, receptor binding).
- Use QSAR models (via MOE or Schrödinger) to correlate structural features with activity trends .
Q. How can metabolic stability be assessed preclinically?
Methodological Answer:
- Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2).
- Use LC-MS/MS to identify metabolites and CYP enzyme involvement.
- Compare with in silico predictions from tools like ADMET Predictor or MetaSite .
Q. What experimental designs mitigate byproduct formation during scale-up?
Methodological Answer:
- Employ flow chemistry to enhance mixing and heat transfer.
- Use DOE to optimize parameters (e.g., residence time, reagent stoichiometry).
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
Data Analysis & Validation
Q. How should researchers validate target engagement in complex biological systems?
Methodological Answer:
- Use photoaffinity labeling with a radiolabeled or fluorescent probe.
- Perform pull-down assays followed by LC-MS/MS to identify interacting proteins.
- Confirm functional relevance via siRNA knockdown or CRISPR-Cas9 gene editing .
Q. What statistical approaches are recommended for high-throughput screening (HTS) data?
Methodological Answer:
- Apply Z-score normalization to account for plate-to-plate variability.
- Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors.
- Cluster dose-response data using hierarchical clustering or PCA to identify activity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
